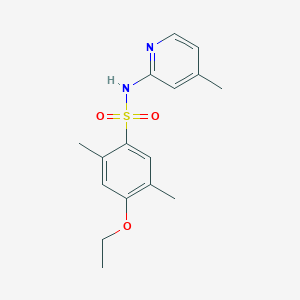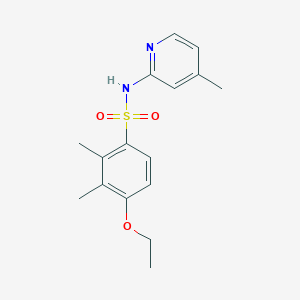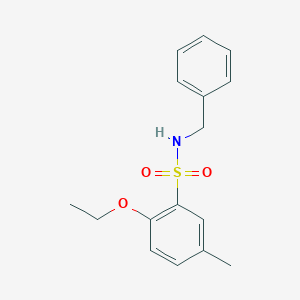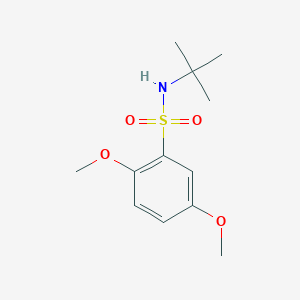
N-tert-butyl-2,5-dimethoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-2,5-dimethoxybenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
Reaction with tert-butyl nitrite: One method involves the reaction of tert-butyl nitrite with 2,5-dimethoxybenzenesulfonamide under mild conditions.
Reaction with di-tert-butyl dicarbonate: Another method involves the reaction of di-tert-butyl dicarbonate with 2,5-dimethoxybenzenesulfonamide in the presence of a catalyst such as copper(II) triflate.
Industrial Production Methods: Industrial production methods for N-tert-butyl-2,5-dimethoxybenzene-1-sulfonamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions:
Oxidation: N-tert-butyl-2,5-dimethoxybenzene-1-sulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
科学的研究の応用
Chemistry: N-tert-butyl-2,5-dimethoxybenzene-1-sulfonamide is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide derivatives and as a protecting group for amines in synthetic chemistry .
Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on enzyme activity and protein interactions. It serves as a model compound for investigating the structure-activity relationships of sulfonamides .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes .
作用機序
The mechanism of action of N-tert-butyl-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The tert-butyl and methoxy groups may enhance the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
- N-(tert-butyl)-4-(5-(pyridin-2-ylamino)quinolin-3-yl)benzenesulfonamide
- N-tert-butyl-2-benzothiazole sulfonamide
- tert-butyl carbamate
Comparison:
- N-tert-butyl-2,5-dimethoxybenzene-1-sulfonamide is unique due to the presence of two methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity.
- N-(tert-butyl)-4-(5-(pyridin-2-ylamino)quinolin-3-yl)benzenesulfonamide has a quinoline moiety, which may confer different biological properties and applications .
- N-tert-butyl-2-benzothiazole sulfonamide contains a benzothiazole ring, which can affect its electronic properties and reactivity .
- tert-butyl carbamate is a simpler compound with a carbamate group, used primarily as a protecting group in organic synthesis .
特性
分子式 |
C12H19NO4S |
|---|---|
分子量 |
273.35 g/mol |
IUPAC名 |
N-tert-butyl-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-12(2,3)13-18(14,15)11-8-9(16-4)6-7-10(11)17-5/h6-8,13H,1-5H3 |
InChIキー |
UQDCTSJHOFOGRC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
正規SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)
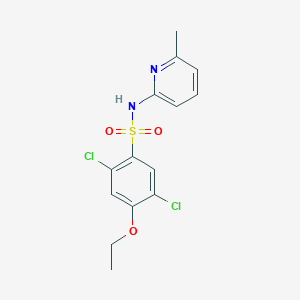
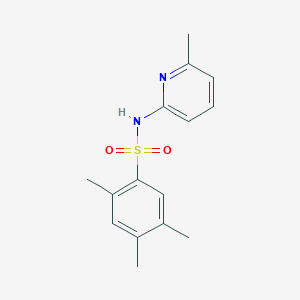



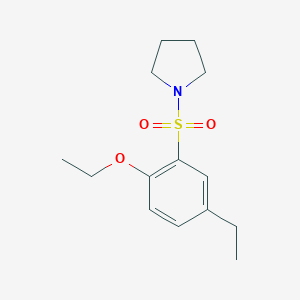
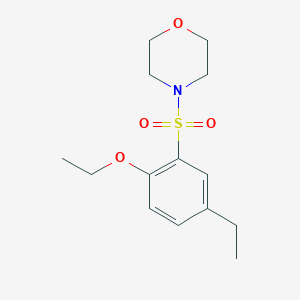
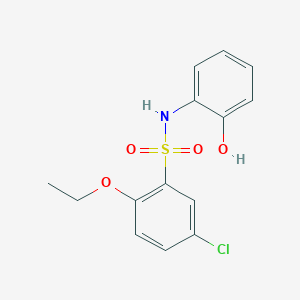
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)
